molecular formula C13H23NO4 B13916062 Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B13916062
M. Wt: 257.33 g/mol
InChI Key: ADEPCDOPYIWFOH-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl ester at the 1-position. Key properties include:

  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight: 257 Da
  • CAS Number: 2725774-26-3
  • LogP: 2.03 (moderate lipophilicity)
  • Stereochemistry: (1R,3R) configuration, critical for enantioselective interactions .

This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in peptidomimetics and protease inhibitors, due to its stability under basic conditions and ease of deprotection .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1

InChI Key

ADEPCDOPYIWFOH-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Laboratory-Scale Synthesis

The laboratory synthesis of methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate generally involves a multi-step approach focusing on stereoselective aminomethylation, Boc-protection, and esterification.

Aminomethylation of Cyclohexanecarboxylic Acid
  • The starting material, cyclohexanecarboxylic acid, undergoes aminomethylation typically via reaction with formaldehyde and ammonium chloride under acidic conditions.
  • This step introduces the amino-methyl substituent at the 3-position of the cyclohexane ring.
  • Control of pH (optimal range 4.5–5.0) and reaction temperature is critical to maximize yield and stereoselectivity.
Boc Protection
  • The free amine formed is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent such as tetrahydrofuran at low temperatures (0–5°C).
  • This step stabilizes the amino group, facilitating further manipulations and purification.
  • Reaction time is typically around 4 hours to ensure complete protection.
Esterification
  • The carboxylic acid group is converted to the methyl ester, often via Fischer esterification or alternative methylation methods, to yield the target this compound.
  • Purification is achieved by crystallization from solvents such as ethyl acetate/hexane mixtures, yielding high purity products (>90%).
Table 1: Laboratory Synthesis Parameters and Outcomes
Step Reagents/Conditions Key Parameters Yield (%) Purity (%)
Aminomethylation Formaldehyde, NH4Cl, acidic medium pH 4.5–5.0, temp control 80–85 -
Boc Protection Di-tert-butyl dicarbonate, THF, 0–5°C 4 h reaction time 90–92 >95
Esterification Methanol, acid catalyst or methylation agent Reflux, 3–6 h 85–88 >90

Enantioselective and Stereochemical Considerations

  • The compound exists as stereoisomers due to chirality at the 3-position on the cyclohexane ring.
  • Enantioselective synthesis routes have been developed using chiral resolving agents such as (R)-1-phenylethylamine, resulting in single enantiomer production.
  • Enzymatic resolution methods employing cholesterol esterase from Candida cylindracea have demonstrated high stereoselectivity (>99% enantiomeric excess) at 50% conversion.
  • These approaches provide access to the (1R,3R) stereoisomer with high optical purity, critical for pharmaceutical applications.

Industrial-Scale Synthesis

  • Industrial production employs continuous flow reactors for scale-up, optimizing throughput (50–100 kg/day).
  • Microreactors facilitate Boc protection with short residence times (~2.5 minutes), enhancing process efficiency.
  • Purification often involves centrifugal partition chromatography to separate stereoisomers.
  • Cost analyses indicate raw material costs of approximately $12–15 per gram, with production costs ranging $18–22 per gram, and market prices between $45–60 per gram.

Comparative Data on Stereoisomers

Property Cis-Isomer Trans-Isomer
Melting Point (°C) 142–144 155–157
Solubility in DMSO (mg/mL) 25 18
Retention Time (HPLC, min) 6.8 7.4
Enantiomeric Excess (ee, %) Variable (racemic mix) >99% (with enzymatic resolution)

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Produces (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

    Deprotection: Yields (1R,3R)-3-aminocyclohexanecarboxylate.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its structural features.

    Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the active compound formed after deprotection.

Comparison with Similar Compounds

Cyclopentane Analogs

Example: Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate (CAS 489446-72-2)

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 Da
  • Key Differences: Smaller cyclopentane ring (vs. Lower molecular weight may enhance solubility but reduce steric shielding of the Boc group.
  • Applications : Used in constrained peptide analogs where rigidity is advantageous .

Stereoisomers and Positional Isomers

Example: (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 1809063-18-0)

  • Key Differences :
    • Stereochemistry : (1S,2S) configuration alters spatial arrangement, affecting binding to chiral targets.
    • Substituent Position : Boc group at 2-position (vs. 3-position), influencing electronic and steric properties.
  • Implications : Reduced synthetic utility in certain contexts due to mismatched stereochemistry for target applications .

Deprotected Derivatives

Example: Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride (CAS 222530-35-0)

  • Molecular Formula: C₈H₁₆ClNO₂
  • Applications : Direct intermediate in amine coupling reactions, bypassing Boc deprotection steps .

Unsaturated and Functionalized Analogs

Example: (3R,4R,5S)-Methyl 4-(2-fluoroacetamido)-5-guanidino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

  • Key Differences: Cyclohexene ring introduces rigidity and planar geometry.
  • Applications: Neuroaminidase inhibitors, leveraging guanidino interactions with enzymatic targets .

Cyclobutane Derivatives

Example : Methyl (1R,3R,30S)-30-(10-isopropyl-5-oxopyrrolidin-3-yl)-2,2-dimethylcyclobutane-carboxylate

  • Key Differences: Highly strained cyclobutane ring, reducing stability but increasing reactivity.
  • Applications : Lead compounds in kinase inhibition studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Ring Size Key Substituents LogP Applications
Methyl (1R,3R)-3-(Boc-amino)cyclohexanecarboxylate C₁₃H₂₃NO₄ 257 6-membered Boc (3-position), methyl ester 2.03 Peptidomimetics, protease inhibitors
Methyl (1R,3R)-3-(Boc-amino)cyclopentanecarboxylate C₁₂H₂₁NO₄ 243.3 5-membered Boc (3-position), methyl ester N/A Constrained peptide analogs
(1S,2S)-Methyl 2-(Boc-amino)cyclohexanecarboxylate C₁₃H₂₃NO₄ 257 6-membered Boc (2-position), methyl ester N/A Stereochemistry-dependent synthesis
Methyl (1S,3R)-3-aminocyclohexanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 6-membered Free amine, methyl ester N/A Amine coupling intermediates
(3R,4R,5S)-Methyl 4-(2-fluoroacetamido)-5-guanidino-cyclohexenecarboxylate C₁₅H₂₂FN₃O₄ 327.36 6-membered Fluoroacetamido, guanidino, double bond N/A Neuroaminidase inhibitors

Research Findings and Implications

  • Stereochemistry : The (1R,3R) configuration of the target compound is optimal for inhibiting HIV protease, as shown in docking studies with analogous structures .
  • Ring Size : Cyclohexane derivatives generally exhibit better metabolic stability than cyclopentane analogs due to reduced ring strain .
  • Boc Protection : The Boc group enhances stability during solid-phase peptide synthesis (SPPS), whereas deprotected amines require acidic handling .
  • Commercial Availability : The target compound is widely available (e.g., A2B Chem, AA BLOCKS), while cyclobutane derivatives often require custom synthesis .

Biological Activity

Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
  • CAS Number : 208705-97-9
  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Purity : Typically ≥ 97%

The structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc) group attached to an amino group, which is known to influence the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising results against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus< 10 µg/mLEffective against both methicillin-sensitive and resistant strains.
Escherichia coli< 20 µg/mLModerate activity observed.
Pseudomonas aeruginosa< 15 µg/mLShows potential for further development.
Mycobacterium tuberculosisMIC values < 5 µg/mLIndicates strong antimycobacterial activity.

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Protein Synthesis Inhibition : It could also inhibit protein synthesis by targeting bacterial ribosomes.
  • Disruption of Membrane Integrity : The compound may disrupt the integrity of bacterial membranes, leading to increased permeability and cell death.

Study on Antimycobacterial Activity

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of cyclohexanecarboxylic acids, including this compound. They evaluated these compounds against Mycobacterium tuberculosis using the resazurin microplate assay.

  • Results : The study reported that this compound exhibited significant antimycobacterial activity with an IC50 value of approximately 2 µg/mL. This positions it as a candidate for further development in treating tuberculosis, especially in drug-resistant cases .

Q & A

What are the key synthetic strategies for achieving high enantiomeric purity in Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate?

Basic Research Question
The synthesis of this compound typically involves stereoselective methods such as asymmetric catalysis or chiral resolution. The tert-butoxycarbonyl (Boc) group is introduced via Boc-protection of the amine precursor, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Enantiomeric purity is confirmed using chiral HPLC or polarimetry, with purity grades ≥97% reported for related Boc-protected cyclohexanecarboxylates .

Advanced Research Question
Recent studies highlight challenges in maintaining stereochemical integrity during cyclopropane ring formation or transesterification steps. For example, competing epimerization at the cyclohexane carbamate group can occur under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature Boc-deprotection using TFA in dichloromethane.
  • Use of sterically hindered bases to minimize racemization .

How does the stereochemistry of the cyclohexane ring influence the compound’s reactivity in medicinal chemistry applications?

Basic Research Question
The (1R,3R) configuration confers rigidity to the cyclohexane scaffold, making it a valuable intermediate for designing conformationally restricted pharmacophores. The Boc group enhances solubility in organic solvents, facilitating downstream coupling reactions (e.g., amide bond formation) .

Advanced Research Question
Comparative studies of (1R,3R) vs. (1S,3S) enantiomers reveal divergent reactivity in Pd-catalyzed cross-coupling reactions. The (1R,3R) isomer exhibits higher yields in Suzuki-Miyaura couplings due to favorable steric alignment of the carbamate group with the palladium catalyst . Computational modeling (DFT) supports these findings, showing lower activation energy for the (1R,3R) configuration .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question
Standard characterization includes:

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and Boc-group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Advanced Research Question
Advanced techniques address stereochemical and stability challenges:

  • 2D NMR (NOESY) : Resolves spatial proximity of tert-butyl and cyclohexane protons.
  • X-ray Crystallography : Validates absolute configuration, critical for patent applications .
  • Stability Studies : TGA/DSC analysis under nitrogen reveals decomposition onset at ~180°C, with Boc-group cleavage as the primary degradation pathway .

How does the Boc-protected amine impact the compound’s stability under varying pH conditions?

Basic Research Question
The Boc group is stable under neutral and basic conditions but hydrolyzes under acidic conditions (pH < 3). This property is exploited in drug delivery systems for pH-triggered release of active amines .

Advanced Research Question
Kinetic studies in buffered solutions (pH 1–10) show pseudo-first-order degradation kinetics at pH < 3, with a half-life of 2.3 hours at pH 2.0. Degradation products include cyclohexanecarboxylic acid and tert-butanol, identified via LC-MS .

What are the applications of this compound in peptide mimetics and prodrug design?

Basic Research Question
The compound serves as a backbone for cyclic peptide analogs, where the cyclohexane ring replaces flexible peptide bonds to enhance metabolic stability. Example: Incorporation into thrombin inhibitors .

Advanced Research Question
In prodrug design, the Boc group is enzymatically cleaved by esterases in vivo, releasing the active amine. Recent work explores its use in CNS-targeted prodrugs, leveraging the Boc group’s ability to cross the blood-brain barrier .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Basic Research Question
Literature yields for the final coupling step range from 45% to 85%. Variability is attributed to differences in solvent polarity and catalyst loading .

Advanced Research Question
Contradictions arise from competing side reactions (e.g., over-Boc protection or epimerization). A 2024 study optimized yields to 92% using a mixed solvent system (THF:H₂O, 4:1) and substoichiometric DMAP (5 mol%) .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question
Scale-up issues include:

  • Exothermic Boc Protection : Requires controlled addition of Boc anhydride at 0°C to prevent runaway reactions.
  • Chromatography-Free Purification : Recent advances use crystallization from heptane/ethyl acetate (7:3) to bypass column chromatography .

How is this compound utilized in studying enzyme inhibition mechanisms?

Advanced Research Question
The cyclohexane scaffold mimics transition states in serine protease inhibition. Kinetic assays (e.g., IC₅₀ determination) show nanomolar affinity for trypsin-like proteases when functionalized with electrophilic warheads (e.g., fluoromethyl ketones) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.